molecular formula C9H13N3O B8627186 4-[2-(Butan-2-ylidene)hydrazinyl]pyridin-2(1H)-one CAS No. 878232-81-6

4-[2-(Butan-2-ylidene)hydrazinyl]pyridin-2(1H)-one

Cat. No. B8627186
Key on ui cas rn: 878232-81-6
M. Wt: 179.22 g/mol
InChI Key: FPIOMQOKSDIROB-UHFFFAOYSA-N
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Patent
US08148529B2

Procedure details

4-hydrazino-1H-pyridin-2-one (20.1 g, 161.0 mmol) prepared in Step 1 and 2-butanone (21.6 ml, 241.0 mmol) were added to ethanol (400 ml). The reaction mixture was refluxed under stirring for 4 hours and cooled to 0° C. The resulting precipitate was filtered and then washed with cooled ethanol to give the titled compound as a white solid. (Yield: 75.0%)
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[CH:4]=1)[NH2:2].[CH3:10][C:11](=O)[CH2:12][CH3:13]>C(O)C>[C:11](=[N:2][NH:1][C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[CH:4]=1)([CH2:12][CH3:13])[CH3:10]

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
N(N)C1=CC(NC=C1)=O
Name
Quantity
21.6 mL
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with cooled ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(CC)=NNC1=CC(NC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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